molecular formula C22H17NO2 B14299908 Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- CAS No. 117019-86-0

Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)-

Cat. No.: B14299908
CAS No.: 117019-86-0
M. Wt: 327.4 g/mol
InChI Key: QNUNQPAXPNGPMT-VXKWHMMOSA-N
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Description

Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. The specific configuration of this compound, including the (5S-trans) designation, indicates its stereochemistry, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- typically involves multi-step organic reactions. The process begins with the formation of the acridine core, followed by the introduction of the hydroxyl and methoxy groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    Dibenz[a,j]acridine: Shares a similar core structure but lacks the hydroxyl and methoxy groups.

    5,6-Dihydrodibenz[a,j]acridine: Similar structure but different functional groups and stereochemistry.

Uniqueness

Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

117019-86-0

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

(10S,11S)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol

InChI

InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m0/s1

InChI Key

QNUNQPAXPNGPMT-VXKWHMMOSA-N

Isomeric SMILES

CO[C@@H]1[C@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O

Canonical SMILES

COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O

Origin of Product

United States

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